N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide
CAS No.: 646029-38-1
Cat. No.: VC16895214
Molecular Formula: C19H20INOSi
Molecular Weight: 433.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646029-38-1 |
|---|---|
| Molecular Formula | C19H20INOSi |
| Molecular Weight | 433.4 g/mol |
| IUPAC Name | N-benzyl-2-iodo-N-(2-trimethylsilylethynyl)benzamide |
| Standard InChI | InChI=1S/C19H20INOSi/c1-23(2,3)14-13-21(15-16-9-5-4-6-10-16)19(22)17-11-7-8-12-18(17)20/h4-12H,15H2,1-3H3 |
| Standard InChI Key | YUVKDQKZVSYPQE-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C#CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2I |
Introduction
N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide is a complex organic compound belonging to the benzamide class. It features a benzyl group, an iodine atom, and a trimethylsilyl ethynyl group, making it a subject of interest in medicinal chemistry, particularly for its potential as a kinase inhibitor. This role could have significant implications in cancer treatment and other diseases involving dysregulated kinase activity.
Stability and Reactivity
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Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
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Reactivity: Influenced by its electronic structure and steric factors associated with both the iodine and trimethylsilyl groups, affecting reaction rates and outcomes.
Synthesis and Characterization
The synthesis of N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize side reactions. Advanced techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are used for product characterization. Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are employed to confirm functional groups and connectivity.
Mechanism of Action
This compound primarily acts as a kinase inhibitor. Studies have shown that similar compounds exhibit varying degrees of inhibition against different kinases, with potential for selective targeting based on structural modifications.
Scientific Uses and Potential Applications
N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide has several scientific uses, particularly in medicinal chemistry. Its potential applications include cancer treatment and other diseases involving dysregulated kinase activity. The compound's unique structure allows for exploration in drug development, focusing on targeted therapies.
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